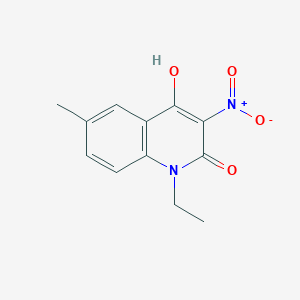
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl-piperidine-4-carboxylic acid methyl ester hydrochloride typically involves the esterification of isonipecotic acid (piperidine-4-carboxylic acid) with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Piperidine-4-carboxylic acid and methanol.
Reduction: Piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl-piperidine-4-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a precursor for the synthesis of various bioactive compounds. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with target proteins or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Used as a building block for piperazine-based CCR5 antagonists.
Ethyl 1-methylpiperidine-4-carboxylate: Used in the synthesis of piperidine derivatives as inhibitors of S. aureus and E.
Uniqueness
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl is unique due to its specific ester group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds .
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
methyl 1-methylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9-5-3-7(4-6-9)8(10)11-2;/h7H,3-6H2,1-2H3;1H |
Clé InChI |
SKEXDALYAJMRNQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-aminomethyl-1-methyl-1h-[1,2,4]-triazole-3-carboxylate](/img/structure/B8401706.png)
![Ethyl 8-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate](/img/structure/B8401712.png)
![1,3-dimethyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B8401714.png)

![Rac-2-[1-(2-iodo-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8401727.png)





![3-[1,3]Dioxolan-2-yl-benzoic acid hydrazide](/img/structure/B8401778.png)


